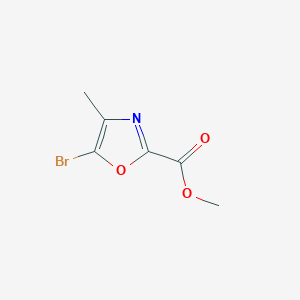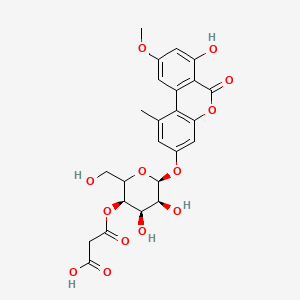![molecular formula C20H19NO4S B13434890 Des[5-(2-dimethylamino)ethyl] Diltiazem 5-Ethenyl](/img/structure/B13434890.png)
Des[5-(2-dimethylamino)ethyl] Diltiazem 5-Ethenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des[5-(2-dimethylamino)ethyl] Diltiazem 5-Ethenyl is a metabolite of Diltiazem, an antianginal and antihypertensive pharmaceutical. This compound is known for its role in regulating calcium release from intracellular stores in neutrophils . It has a molecular formula of C20H19NO4S and a molecular weight of 369.434 .
Chemical Reactions Analysis
Des[5-(2-dimethylamino)ethyl] Diltiazem 5-Ethenyl undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.
Scientific Research Applications
Des[5-(2-dimethylamino)ethyl] Diltiazem 5-Ethenyl has several scientific research applications:
Mechanism of Action
The mechanism of action of Des[5-(2-dimethylamino)ethyl] Diltiazem 5-Ethenyl involves the regulation of calcium release from intracellular stores in neutrophils. This regulation is crucial for various cellular processes, including muscle contraction and neurotransmitter release. The compound interacts with calcium channels, modulating their activity and thereby influencing calcium homeostasis .
Comparison with Similar Compounds
Des[5-(2-dimethylamino)ethyl] Diltiazem 5-Ethenyl is unique due to its specific structure and function. Similar compounds include:
Diltiazem: The parent compound, used as an antianginal and antihypertensive agent.
Des[5-(2-dimethylamino)ethyl] N-Methyl Diltiazem: Another metabolite with a similar structure but different functional groups.
Diltiazem Hydrochloride Impurity B: A related impurity used in the analysis of Diltiazem formulations.
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C20H19NO4S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
[(2S,3S)-5-ethenyl-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate |
InChI |
InChI=1S/C20H19NO4S/c1-4-21-16-7-5-6-8-17(16)26-19(18(20(21)23)25-13(2)22)14-9-11-15(24-3)12-10-14/h4-12,18-19H,1H2,2-3H3/t18-,19+/m1/s1 |
InChI Key |
FGTNSKZTULGDDS-MOPGFXCFSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)C=C)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)C=C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate](/img/structure/B13434818.png)

![4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13434825.png)



![4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile](/img/structure/B13434846.png)
![2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B13434852.png)





